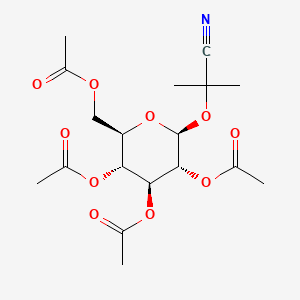

2,3,4,6-Tetra-O-acetyl Linamarin

Description

BenchChem offers high-quality 2,3,4,6-Tetra-O-acetyl Linamarin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,6-Tetra-O-acetyl Linamarin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTQBMQWABNFQQ-UUAJXVIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652677 |

Source

|

| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66432-53-9 |

Source

|

| Record name | 2-Methyl-2-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Acetylated Linamarin: A Theoretical and Methodological Approach

Disclaimer: As of the date of this publication, "acetylated linamarin" is not a compound with readily available characterization data in peer-reviewed scientific literature. This guide provides a comprehensive overview of the known physicochemical properties of its parent compound, linamarin (B1675462). It further presents a theoretical framework for the anticipated properties of acetylated linamarin based on established chemical principles and outlines detailed experimental protocols for its synthesis and characterization.

Executive Summary

Linamarin is a cyanogenic glucoside found in plants like cassava and lima beans.[1] Its biological activity and potential toxicity, stemming from the enzymatic release of hydrogen cyanide, are well-documented.[2][3] The chemical modification of natural products, such as through acetylation, is a common strategy in drug discovery to modulate properties like solubility, membrane permeability, and bioavailability. This document serves as a foundational guide for researchers interested in exploring acetylated derivatives of linamarin. It summarizes the known quantitative data for linamarin, hypothesizes the physicochemical changes that would result from acetylation, and provides detailed experimental workflows for the synthesis, purification, and characterization of these novel compounds.

Physicochemical Properties of Linamarin

Linamarin is a hydrophilic molecule, a property conferred by the multiple hydroxyl groups of its glucose moiety.[4][5] Its physical and chemical characteristics are well-defined.

Table 1: Physicochemical Properties of Linamarin

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | [4] |

| Molecular Formula | C₁₀H₁₇NO₆ | [1][4][6] |

| Molar Mass | 247.25 g/mol | [1][6][7] |

| Appearance | Colorless needles, Crystalline solid | [4][7][8] |

| Melting Point | 142 - 144 °C | [4][7] |

| Density | 1.41 g·cm⁻³ | [1][7] |

| Taste | Bitter | [4] |

| Optical Rotation | [α]D¹⁸: -29° | [4] |

| Solubility Profile | Freely soluble in water; Soluble in cold alcohol, hot acetone (B3395972); Slightly soluble in hot ethyl acetate (B1210297), ether, benzene; Practically insoluble in petroleum ether. | [4] |

| Specific Solubility | DMSO: 30 mg/mLDMF: 25 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 1 mg/mL |[8] |

Hypothesized Physicochemical Properties of Acetylated Linamarin

Acetylation is a chemical reaction that introduces an acetyl functional group (-COCH₃) into a compound. In the context of linamarin, this would involve the esterification of the four free hydroxyl (-OH) groups on the glucose moiety.

The replacement of polar hydroxyl groups with the more nonpolar acetyl groups would fundamentally alter the molecule's properties. It is hypothesized that a fully peracetylated linamarin would exhibit:

-

Increased Lipophilicity: The molecule would become significantly less polar, leading to a substantial decrease in water solubility.

-

Increased Solubility in Organic Solvents: Conversely, its solubility in nonpolar organic solvents like dichloromethane, chloroform, and ethyl acetate would increase.

-

Increased Molar Mass: The addition of four acetyl groups would increase the molar mass by 168.16 g/mol .

-

Altered Melting Point: The change in crystal packing and intermolecular forces would result in a different melting point.

-

Increased Octanol-Water Partition Coefficient (LogP): This value, a key indicator of lipophilicity, is expected to increase significantly.

Table 2: Comparison of Linamarin and Hypothesized Peracetylated Linamarin Properties

| Property | Linamarin (Known) | Peracetylated Linamarin (Theoretical) | Rationale for Change |

|---|---|---|---|

| Hydroxyl Groups | 4 | 0 | Replacement of -OH with -OCOCH₃ |

| Molecular Formula | C₁₀H₁₇NO₆ | C₁₈H₂₅NO₁₀ | Addition of 4 x C₂H₂O groups |

| Molar Mass | 247.25 g/mol | 415.41 g/mol | Addition of acetyl groups |

| Water Solubility | High | Very Low | Loss of hydrogen bond donating ability |

| LogP (Kow) | Low (hydrophilic) | High (lipophilic) | Increase in nonpolar surface area |

Key Biological Pathways Involving Linamarin

Understanding the biosynthesis and degradation of the parent compound is critical for contextualizing the potential biological activity of its derivatives.

Linamarin Biosynthesis

Linamarin is synthesized from the amino acid L-valine through a multi-step enzymatic pathway involving cytochrome P450 enzymes and a glucosyltransferase.[9][10][11] The conversion of valine to the corresponding oxime is the rate-limiting step.[10]

Caption: Biosynthesis pathway of linamarin from L-valine.

Linamarin Hydrolysis (Cyanogenesis)

The toxicity of linamarin-containing plants is due to cyanogenesis, the release of hydrogen cyanide (HCN).[2] This process is initiated when tissue damage brings linamarin into contact with the enzyme linamarase, a β-glucosidase.[3][12] The resulting acetone cyanohydrin is unstable and degrades to acetone and HCN, a reaction that can be catalyzed by hydroxynitrile lyase or occur spontaneously.[2][12]

Caption: Enzymatic hydrolysis of linamarin leading to hydrogen cyanide release.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of acetylated linamarin.

Protocol 1: Synthesis and Purification of Acetylated Linamarin

This protocol describes a standard procedure for the peracetylation of a glycoside.

Methodology:

-

Dissolution: Dissolve purified linamarin in a suitable anhydrous solvent, such as pyridine, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution in an ice bath (0 °C). Add acetic anhydride (B1165640) dropwise with continuous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add methanol (B129727) to quench the excess acetic anhydride.

-

Extraction: Dilute the mixture with a nonpolar organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product using flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexane.

-

Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.

References

- 1. Linamarin [bionity.com]

- 2. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. Linamarin - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,6-Tetra-O-acetyl Linamarin (CAS: 66432-53-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a derivative of the naturally occurring cyanogenic glucoside, linamarin. The acetylation of linamarin enhances its stability and solubility in organic solvents, making it a valuable compound for various research and development applications.[1] This document details its chemical and physical properties, provides a general synthesis protocol, and summarizes its spectroscopic characterization. Due to the limited direct biological data on the acetylated form, this guide focuses on the well-documented biological activities of its parent compound, linamarin, and discusses the potential implications of acetylation. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

2,3,4,6-Tetra-O-acetyl Linamarin is a white, crystalline solid.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66432-53-9 | [2] |

| Molecular Formula | C₁₈H₂₅NO₁₀ | [2] |

| Molecular Weight | 415.39 g/mol | [2] |

| Appearance | Colorless fine needles | [2] |

| Melting Point | 141-142°C | [1] |

| Boiling Point (Predicted) | 484.4 ± 45.0 °C | N/A |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in chloroform (B151607) and ethyl acetate (B1210297). | N/A |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere. | N/A |

Spectroscopic Data

The structural integrity of 2,3,4,6-Tetra-O-acetyl Linamarin is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H NMR | 2.0-2.2 | Singlets from the four acetyl methyl groups. |

| 5.0-6.3 | Doublet from the anomeric proton. | |

| ¹³C NMR | 169-171 | Carbonyl carbons of the four acetyl groups. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description |

| 1735-1750 | Strong C=O stretching vibrations of the acetyl carbonyl groups. |

Synthesis and Purification

Synthesis Workflow

The synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin is typically achieved through the acetylation of its parent compound, linamarin. The general workflow for this chemical transformation is depicted below.

Caption: General workflow for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin.

Experimental Protocol: Acetylation of Linamarin

The most common method for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin involves the acetylation of linamarin using acetic anhydride in the presence of pyridine.[1]

Materials:

-

Linamarin

-

Pyridine (anhydrous)

-

Acetic anhydride

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate and hexane (B92381) for elution

Procedure:

-

Dissolve linamarin in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding cold water or ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane or by recrystallization to yield pure 2,3,4,6-Tetra-O-acetyl Linamarin.[1][3]

Biological Activity and Mechanism of Action

Direct experimental data on the biological activity of 2,3,4,6-Tetra-O-acetyl Linamarin is limited. However, the biological effects of its parent compound, linamarin, are well-documented. Acetylation is known to increase the stability and lipophilicity of glycosides, which may influence their pharmacokinetic and pharmacodynamic properties.

Biosynthesis of Linamarin

Linamarin is a cyanogenic glucoside synthesized in plants from the amino acid L-valine.[4] The biosynthetic pathway involves several enzymatic steps, as illustrated below.

Caption: Biosynthetic pathway of linamarin from L-valine.[4][5][6]

Cytotoxicity of Linamarin

The primary mechanism of linamarin's toxicity is the release of hydrogen cyanide (HCN) upon enzymatic hydrolysis.[7][8] This process is a key area of interest for its potential application in targeted cancer therapy.

The proposed cytotoxic mechanism involves the following steps:

-

Enzymatic Hydrolysis: Linamarin is hydrolyzed by the enzyme β-glucosidase (linamarase) to form glucose and acetone cyanohydrin.[8]

-

Decomposition: Acetone cyanohydrin is unstable and spontaneously decomposes to acetone and hydrogen cyanide.[9]

-

Inhibition of Cellular Respiration: Hydrogen cyanide is a potent inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain.[10] This inhibition disrupts aerobic respiration, leading to a rapid decrease in ATP production and subsequent cell death.[10][11]

Caption: Proposed signaling pathway for linamarin-induced cytotoxicity.[8][10][11]

Implications of Acetylation

The acetylation of linamarin to form 2,3,4,6-Tetra-O-acetyl Linamarin has several important implications for its potential as a therapeutic agent:

-

Increased Stability: The acetyl groups protect the hydroxyl groups from enzymatic degradation, potentially increasing the compound's stability in biological systems.

-

Enhanced Lipophilicity: Acetylation increases the molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability.

-

Pro-drug Potential: 2,3,4,6-Tetra-O-acetyl Linamarin could act as a pro-drug. In a targeted environment, such as a tumor with specific esterase activity, the acetyl groups could be cleaved to release linamarin, which would then exert its cytotoxic effect through the release of cyanide.

Further research is needed to fully elucidate the biological activities and therapeutic potential of 2,3,4,6-Tetra-O-acetyl Linamarin. Comparative studies with linamarin are essential to understand how acetylation modifies its efficacy and safety profile.

Applications

2,3,4,6-Tetra-O-acetyl Linamarin is a valuable compound with applications in several areas of chemical and pharmaceutical research:

-

Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and carbohydrate derivatives.[2]

-

Biochemical Research: It can be used as a tool to study the activity of enzymes involved in glycoside metabolism.[1]

-

Pharmaceutical Development: Its potential as a pro-drug for targeted cancer therapy warrants further investigation.[2]

Conclusion

2,3,4,6-Tetra-O-acetyl Linamarin is a chemically interesting derivative of the natural product linamarin. Its synthesis is straightforward, and its structure is well-characterized. While direct biological data is sparse, its potential as a more stable and bioavailable precursor to the cytotoxic agent linamarin makes it a compound of significant interest for drug development, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and scientists working with or interested in exploring the potential of this and related compounds. Future research should focus on detailed biological evaluations to fully understand its pharmacological profile.

References

- 1. Buy 2,3,4,6-Tetra-O-acetyl Linamarin | 66432-53-9 [smolecule.com]

- 2. Cas 66432-53-9,2,3,4,6-TETRA-O-ACETYL LINAMARIN | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Linamarin - Wikipedia [en.wikipedia.org]

- 10. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Activity of Linamarin Derivatives: A Technical Guide for Researchers

December 20, 2025

Abstract

Linamarin (B1675462), a cyanogenic glucoside predominantly found in cassava (Manihot esculenta), has garnered significant interest in the scientific community for its potential as a therapeutic agent, particularly in oncology.[1] This technical guide provides an in-depth overview of the biological activity of linamarin and its derivatives, with a focus on their anticancer properties. The core of this activity lies in the enzymatic release of hydrogen cyanide (HCN), a potent cytotoxin, which can be targeted to cancer cells.[2] This document details the mechanism of action, summarizes key quantitative data from cytotoxicity studies, and provides comprehensive experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the research and development landscape for linamarin-based therapeutics.

Introduction

Linamarin itself is a relatively non-toxic prodrug.[3] Its biological activity is contingent upon its hydrolysis by the enzyme β-glucosidase (linamarase), which cleaves the glycosidic bond to release acetone (B3395972) cyanohydrin.[4][5] This intermediate compound then spontaneously or enzymatically decomposes to yield acetone and the highly toxic hydrogen cyanide (HCN).[4][5] It is the targeted delivery and release of HCN within the tumor microenvironment that forms the basis of the anticancer strategy for linamarin and its derivatives.[6] Research has explored the direct use of linamarin, its combination with exogenous linamarase, and the development of novel derivatives with enhanced hydrolytic susceptibility and target specificity.[7]

Mechanism of Action: The Cyanide Effect

The primary cytotoxic mechanism of linamarin derivatives is the inhibition of cellular respiration by hydrogen cyanide.[8] HCN readily diffuses across cell membranes and into the mitochondrial matrix.[9] There, it binds with high affinity to the ferric iron (Fe³⁺) in the heme a₃ group of cytochrome c oxidase (Complex IV) of the electron transport chain.[2][9] This binding reversibly inhibits the enzyme, halting the transfer of electrons to oxygen, the final electron acceptor.[2] The consequences of this inhibition are a rapid cessation of aerobic respiration and a drastic reduction in ATP production, leading to a state of "histotoxic anoxia" where cells are unable to utilize oxygen, ultimately resulting in apoptotic and necrotic cell death.[8][10]

Signaling Pathway of HCN-Induced Cytotoxicity

References

- 1. researchgate.net [researchgate.net]

- 2. Harnessing the anti-cancer potential of linamarin: A computational study on design and hydrolysis mechanisms of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotoxic effect of linamarin in rats associated with cassava (Manihot esculenta Crantz) consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of novel linamarin analogs as potent anticancer drugs: A computational approach - American Chemical Society [acs.digitellinc.com]

- 8. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scialert.net [scialert.net]

An In-depth Technical Guide to the Safe Handling of 2,3,4,6-Tetra-O-acetyl Linamarin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462) is a research chemical with limited specific safety and toxicology data. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to its parent compound, linamarin, and other cyanogenic glycosides.

Introduction

2,3,4,6-Tetra-O-acetyl Linamarin is a derivative of linamarin, a cyanogenic glycoside found in plants such as cassava and lima beans.[1][2] Cyanogenic glycosides are compounds that can release toxic hydrogen cyanide (HCN) upon enzymatic or acidic hydrolysis.[1][3][4][5] The acetylation of the hydroxyl groups in linamarin may alter its chemical and biological properties, including its stability and the rate at which it releases cyanide.[6] This guide provides a comprehensive overview of the known properties, potential hazards, and recommended safe handling procedures for 2,3,4,6-Tetra-O-acetyl Linamarin in a laboratory setting.

Physicochemical and Safety Data

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 66432-53-9 | [7][8][9][10] |

| Molecular Formula | C₁₈H₂₅NO₁₀ | [9][11] |

| Molecular Weight | 415.39 g/mol | [9][11] |

| Appearance | Solid | [12] |

| Melting Point | 140-141°C | [11] |

| Boiling Point | 484.4 ± 45.0 °C (Predicted) | [11] |

| Storage | Long-term: -20°C, Short-term: Room Temperature | [13] |

Toxicology and Hazard Information

While no specific toxicity data exists for the acetylated form, the primary toxicological concern is the potential for hydrolysis to release hydrogen cyanide (HCN).[3][4] The acute oral lethal dose of HCN for humans is estimated to be between 0.5 and 3.5 mg/kg of body weight.[3][5]

GHS Hazard Classification (Inferred from Linamarin and Cyanogenic Glycosides):

| Hazard Class | Hazard Statement | Reference |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | [14] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | [14] |

| Skin Irritation (Category 2) | H315: Causes skin irritation | [14] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | [14] |

| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | [14][15] |

Experimental Protocols

Specific experimental protocols for the safety assessment of 2,3,4,6-Tetra-O-acetyl Linamarin were not found in the public domain. Researchers planning to work with this compound should develop a detailed Standard Operating Procedure (SOP) that includes a thorough risk assessment. The following are general procedural outlines that should be adapted.

General Handling and Use Protocol

-

Training and Approval: All personnel must receive training on the hazards of cyanogenic glycosides and cyanide before working with 2,3,4,6-Tetra-O-acetyl Linamarin.[16] Work should be approved by the institution's Environmental Health and Safety (EHS) department.

-

Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[16][17][18] The area should be clearly marked with warning signs.

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (nitrile or neoprene, consider double-gloving), and chemical splash goggles must be worn.[17][18][19] A face shield should be used when there is a risk of splashing.

-

Weighing and Aliquoting: For solid compounds, weigh out the necessary amount in the fume hood. To minimize dust, handle the compound carefully.

-

Solution Preparation: Prepare solutions within the fume hood. Avoid contact with strong acids or bases, which can accelerate the hydrolysis and release of HCN.[16]

-

Working Alone: Do not work alone when handling this compound.[16][17]

-

Decontamination: Decontaminate all surfaces and glassware after use. A recommended procedure is to first clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, and then a final rinse with water.[18] All decontamination activities should be performed within the fume hood.

Spill Response Protocol

-

Evacuation: In case of a significant spill, immediately evacuate the area and alert others.

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

-

Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.

-

Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area as described in the handling protocol.

-

Reporting: Report all spills to the EHS department.

Visualizations

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling 2,3,4,6-Tetra-O-acetyl Linamarin in a research environment.

Caption: Workflow for the safe handling of 2,3,4,6-Tetra-O-acetyl Linamarin.

Potential Hydrolysis Pathway

This diagram illustrates the potential hydrolysis of 2,3,4,6-Tetra-O-acetyl Linamarin, leading to the release of hydrogen cyanide.

Caption: Potential hydrolysis pathway of 2,3,4,6-Tetra-O-acetyl Linamarin.

Storage and Disposal

Storage

Store 2,3,4,6-Tetra-O-acetyl Linamarin in a tightly sealed container in a cool, dry, and well-ventilated area.[15] Long-term storage at -20°C is recommended.[13] It should be stored separately from strong acids, oxidizing agents, and food products.[16] The storage area should be secure and accessible only to authorized personnel.

Disposal

All waste containing 2,3,4,6-Tetra-O-acetyl Linamarin, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.[16][18]

-

Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.

-

Liquid Waste: Collect in a dedicated, clearly labeled, and sealed container. Do not mix with acidic waste.

-

Labeling: All waste containers must be labeled "Hazardous Waste - Contains Cyanide Precursor" and include the date of generation.[18]

-

Disposal: Contact your institution's EHS department for proper disposal procedures. Do not dispose of this material down the drain.[15]

Emergency Procedures

First Aid

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[14][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[14][15]

Note to Physicians: Symptoms of poisoning may be delayed.[14] Treatment for cyanide poisoning may be necessary.

Conclusion

While specific toxicological data for 2,3,4,6-Tetra-O-acetyl Linamarin is lacking, its chemical nature as an acetylated cyanogenic glycoside necessitates a high degree of caution. The primary hazard is the potential release of highly toxic hydrogen cyanide. All handling of this compound should be performed by trained personnel in a controlled laboratory environment, adhering strictly to the guidelines outlined in this document and any additional institutional safety protocols. A thorough, experiment-specific risk assessment and the development of a detailed SOP are mandatory before any work with this compound commences.

References

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]

- 4. Metabolism of cyanogenic glycosides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2,3,4,6-Tetra-O-acetyl Linamarin | 66432-53-9 [smolecule.com]

- 7. 2,3,4,6-TETRA-O-ACETYL LINAMARIN - Safety Data Sheet [chemicalbook.com]

- 8. 2,3,4,6-TETRA-O-ACETYL LINAMARIN | 66432-53-9 [chemicalbook.com]

- 9. 2,3,4,6-TETRA-O-ACETYL LINAMARIN | 66432-53-9 [m.chemicalbook.com]

- 10. 2,3,4,6-TETRA-O-ACETYL LINAMARIN | 66432-53-9 [amp.chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. usbio.net [usbio.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. LINAMARIN | CAS#:554-35-8 | Chemsrc [chemsrc.com]

- 16. research.columbia.edu [research.columbia.edu]

- 17. uthsc.edu [uthsc.edu]

- 18. lsuhsc.edu [lsuhsc.edu]

- 19. ehs-apps.mit.edu [ehs-apps.mit.edu]

The Discovery and Isolation of Linamarin from Cassava: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linamarin (B1675462), a cyanogenic glucoside prevalent in cassava (Manihot esculenta), is a molecule of significant interest due to its role in the plant's defense mechanisms and its potential implications for human health and toxicology. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of linamarin. It details various experimental protocols for its extraction and purification, presents quantitative data on yields, and illustrates the key biochemical pathways associated with its synthesis and degradation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Historical Perspective: The Discovery of Linamarin

While the cyanogenic nature of cassava has been known for centuries through traditional processing methods, the specific identification and isolation of the responsible compound, linamarin, has a more recent history. The first isolation of linamarin is reported to have occurred in 1830[1]. However, pinpointing the original publication and the researchers responsible for this initial discovery from readily available historical records is challenging. Early 19th-century chemists were actively isolating and characterizing compounds from various plant sources, and the initial report may be contained within journals of that era that are not widely digitized.

Physicochemical Properties and Characterization of Linamarin

Linamarin (2-(β-D-glucopyranosyloxy)-2-methylpropanenitrile) is a glucoside of acetone (B3395972) cyanohydrin[2]. Its characterization is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of linamarin, showing the characteristic signals for the glucose moiety and the aglycone part.

-

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for the identification and quantification of linamarin in various extracts[3].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the linamarin molecule.

Experimental Protocols for the Isolation and Extraction of Linamarin from Cassava

Several methods have been developed for the extraction and purification of linamarin from cassava tissues, primarily from the leaves and root peels, which have higher concentrations of the compound[4]. The choice of method often depends on the desired yield, purity, and the available laboratory equipment. A critical step in all protocols is the inactivation of the endogenous enzyme linamarase, which can hydrolyze linamarin upon tissue disruption, leading to lower yields[5].

Acid Extraction Method

This method utilizes a dilute acid to inactivate linamarase and extract linamarin.

Protocol:

-

Sample Preparation: Harvest very young cassava leaves, as they contain higher concentrations of linamarin[5].

-

Grinding: Weigh 5 g of the fresh leaves, cut them into small pieces, and immediately grind them in a mortar and pestle with 5 mL of 0.1 M Hydrochloric Acid (HCl)[5].

-

Further Extraction: Add another 5 mL of 0.1 M HCl and continue grinding to a pasty consistency[5].

-

Filtration: Pour the mixture through a cheesecloth and squeeze to collect the liquid extract[5].

-

Clarification: Centrifuge the resulting cloudy solution to pellet the solid debris.

-

Collection: Carefully collect the clear supernatant, which contains the linamarin extract. This solution can be stored frozen for several months[5].

Cryocooled Extraction Method

This novel method reports a high yield of linamarin by using liquid nitrogen to simultaneously freeze the plant material and denature linamarase.

Protocol:

-

Sample Preparation: Use fresh cassava root peel.

-

Cryo-Grinding: Freeze the cassava root peel with liquid nitrogen and then grind the frozen material into a fine powder.

-

Extraction: The powdered material is then subjected to further extraction steps, which are detailed in the original research, to yield a high quantity of linamarin[2]. This method has been reported to yield approximately 18 g of linamarin from 1 kg of fresh cassava root peel[2].

Organic Solvent Extraction

Organic solvents can also be used for linamarin extraction. However, care must be taken to prevent enzymatic hydrolysis during the process.

Protocol:

-

Sample Preparation: Use dried and powdered cassava leaves or root peels.

-

Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol. The use of acidified methanol has been shown to yield higher amounts of intact linamarin[3].

-

Filtration and Concentration: Filter the extract to remove solid plant material. The solvent is then typically removed under reduced pressure using a rotary evaporator. It is important to note that concentrating aqueous acetone extracts can lead to a loss of linamarin due to the presence of extracted linamarase[5].

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC)[6].

Quantitative Data on Linamarin Yield

The concentration of linamarin varies significantly depending on the cassava cultivar, the plant tissue, and the extraction method employed. The following tables summarize some of the reported quantitative data.

| Cassava Cultivar | Plant Tissue | Linamarin Content (mg HCN equivalents/g leaf) | Reference |

| MCol 1468 | Very Young Leaves | Variable across seasons | [5] |

| MAus 7 | Very Young Leaves | Variable across seasons | [5] |

| TMS 50395 | Very Young Leaves | Lower than MCol 1468 and MAus 7 | [5] |

| SM1-150 | Very Young Leaves | Lower than MCol 1468 and MAus 7 | [5] |

| Extraction Method | Starting Material | Yield of Linamarin | Reference |

| Cryocooled Extraction | 1 kg of fresh Cassava root peel | Approximately 18 g | [2] |

| Acid Extraction (0.1 M HCl) | Very young cassava leaves | Quantitative extraction | [5] |

| Acidified Methanol Extraction | Cassava leaves and tuber | Higher yield of intact linamarin compared to other methods | [3] |

Biochemical Pathways

Biosynthesis of Linamarin in Cassava

Linamarin is synthesized in cassava from the amino acid L-valine. The biosynthetic pathway involves several enzymatic steps, with key enzymes belonging to the cytochrome P450 family.

Caption: Biosynthetic pathway of linamarin from L-valine in cassava.

Enzymatic Hydrolysis of Linamarin

When the cassava plant tissue is damaged, linamarin comes into contact with the enzyme linamarase, initiating its breakdown and the release of hydrogen cyanide.

Caption: Enzymatic hydrolysis of linamarin to release hydrogen cyanide.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of linamarin from cassava. The methodologies presented, along with the quantitative data and pathway diagrams, offer a solid foundation for researchers working with this important cyanogenic glucoside. Further research into optimizing extraction protocols and exploring the pharmacological potential of linamarin and its derivatives will continue to be an active area of investigation.

References

- 1. Linamarin | C10H17NO6 | CID 11128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linamarin - Wikipedia [en.wikipedia.org]

- 3. Journal de pharmacie et des sciences accessoires - 28 Years available - Gallica [gallica.bnf.fr]

- 4. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 5. Journal de pharmacie et de chimie - Google Books [books.google.lu]

- 6. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

The Synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin: A Technical Guide to Theoretical Yield and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin (B1675462), a protected form of the cyanogenic glucoside linamarin. The acetylation of linamarin is a crucial step in various synthetic pathways, enhancing its stability and solubility in organic solvents, thereby facilitating further chemical modifications.[1] This document outlines a representative experimental protocol for this synthesis, details the calculation of the theoretical yield, and presents relevant biochemical pathways.

Core Synthesis and Theoretical Yield

The standard method for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin involves the peracetylation of linamarin using acetic anhydride (B1165640) as the acetylating agent, with pyridine (B92270) serving as both a basic catalyst and a solvent.[2] This reaction substitutes the acetyl group for the hydrogen on the four hydroxyl groups of the glucose moiety of linamarin.

Calculation of Theoretical Yield

The theoretical yield is the maximum possible mass of a product that can be synthesized from a given amount of reactant, based on the stoichiometry of the chemical equation. The calculation is based on the law of conservation of mass and requires the molar masses of the reactant and product, as well as the balanced chemical equation.

The balanced chemical equation for the peracetylation of linamarin is as follows:

Linamarin + 4 Acetic Anhydride → 2,3,4,6-Tetra-O-acetyl Linamarin + 4 Acetic Acid

To calculate the theoretical yield, the limiting reactant must first be identified. In a typical procedure, linamarin is the limiting reactant. The theoretical yield of 2,3,4,6-Tetra-O-acetyl Linamarin is then calculated based on the initial molar amount of linamarin.

Below is a table summarizing the molar masses of the key compounds involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Linamarin | C₁₀H₁₇NO₆ | 247.25 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Pyridine | C₅H₅N | 79.10 |

| 2,3,4,6-Tetra-O-acetyl Linamarin | C₁₈H₂₅NO₁₀ | 415.39 |

A second table illustrates a sample calculation for the theoretical yield, assuming a starting quantity of 1 gram of linamarin.

| Starting Material | Moles of Linamarin | Moles of 2,3,4,6-Tetra-O-acetyl Linamarin (1:1 ratio) | Theoretical Yield of 2,3,4,6-Tetra-O-acetyl Linamarin (g) |

| 1.00 g of Linamarin | 0.00404 | 0.00404 | 1.68 |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,3,4,6-Tetra-O-acetyl Linamarin, based on standard acetylation procedures for glycosides.[2]

Materials:

-

Linamarin

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (B109758) (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

Procedure:

-

Dissolution: Dissolve linamarin (1.0 equivalent) in anhydrous pyridine (approximately 5-10 mL per mmol of linamarin) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Acetylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (a slight excess for each hydroxyl group, typically 1.5-2.0 equivalents per hydroxyl group, so 6-8 equivalents in total) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol.

-

Solvent Removal: Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure.

-

Workup: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2,3,4,6-Tetra-O-acetyl Linamarin.

The workflow for this experimental protocol is visualized in the following diagram.

Linamarin Biosynthesis Pathway

While the acetylated form of linamarin is a synthetic compound, the biosynthesis of its precursor, linamarin, is a well-understood pathway in plants such as cassava.[3][4][5] This pathway begins with the amino acid valine and involves several enzymatic steps. Understanding this pathway is relevant for researchers working with cyanogenic glucosides and their derivatives.

The key steps in the biosynthesis of linamarin are as follows:

-

The amino acid L-valine is converted to an N-hydroxy-L-valine.

-

This is followed by further oxidation to an aldoxime.

-

The aldoxime is then converted to acetone (B3395972) cyanohydrin.

-

Finally, a glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to acetone cyanohydrin, forming linamarin.

The following diagram illustrates this biochemical pathway.

References

- 1. lookchem.com [lookchem.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyanogenesis and Linamarin Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyanogenic glycosides (CGs) are a diverse group of nitrogen-containing secondary metabolites present in over 2,500 plant species.[1][2] These compounds play a crucial role in plant defense by releasing toxic hydrogen cyanide (HCN) upon tissue disruption, a process known as cyanogenesis.[3][4][5] Linamarin (B1675462) is a prominent cyanogenic glycoside, particularly abundant in economically important crops like cassava (Manihot esculenta) and lima beans (Phaseolus lunatus).[6][7] This guide provides a comprehensive technical overview of cyanogenesis, the biosynthesis and function of linamarin, its toxicological implications, and detailed experimental protocols for its analysis. The content is intended to serve as a foundational resource for professionals in pharmacology, toxicology, food safety, and plant biotechnology.[3][8]

The Core Mechanism of Cyanogenesis

Cyanogenesis is the process by which certain organisms release hydrogen cyanide.[5] In plants, this serves as a potent defense mechanism against herbivores and pathogens.[3][4][8] The system, often referred to as the "cyanide bomb," relies on the spatial separation of the cyanogenic glycoside substrate and the catabolic enzymes within the intact plant tissue.[9][10] When an herbivore chews the plant material, the cellular compartments are ruptured, allowing the substrate and enzyme to mix and rapidly release HCN.[4][5][11]

The process occurs in two primary enzymatic steps:

-

Deglycosylation: A β-glucosidase cleaves the sugar moiety from the cyanogenic glycoside, yielding an unstable α-hydroxynitrile (cyanohydrin).[12][13]

-

Cyanohydrin Dissociation: The cyanohydrin is then degraded by a hydroxynitrile lyase (HNL) to release HCN and a corresponding aldehyde or ketone.[5][12] This dissociation can also occur spontaneously at a pH above 5.0 or temperatures greater than 35°C.[14][15]

Linamarin, a glucoside of acetone (B3395972) cyanohydrin, is a key player in this process in many plant species.[7][16] Its breakdown is initiated by the enzyme linamarase (a specific β-glucosidase) and results in the formation of acetone cyanohydrin, which subsequently decomposes to acetone and HCN.[6][14][15]

Linamarin Biosynthesis

Linamarin is derived from the amino acid L-valine.[1] The biosynthetic pathway is a multi-step process primarily involving two key enzyme families: cytochrome P450s (CYPs) and a UDP-glucosyltransferase (UGT).[1]

The general scheme is as follows:

-

Conversion of Amino Acid to Oxime: The pathway begins with the conversion of L-valine to 2-methylpropanal oxime. This is the rate-limiting step and is catalyzed by a cytochrome P450 enzyme from the CYP79 family (e.g., CYP79D1/D2 in cassava).[1][17]

-

Conversion of Oxime to Cyanohydrin: The oxime is subsequently converted into an α-hydroxynitrile (acetone cyanohydrin). This step is catalyzed by another cytochrome P450, such as a member of the CYP71 family (e.g., CYP71E7 in cassava).[18]

-

Glycosylation: Finally, the unstable acetone cyanohydrin is stabilized by the attachment of a glucose molecule. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), forming the stable linamarin molecule.[1][8]

Biological Function and Toxicology

The primary function of cyanogenesis is plant defense.[4][16] The release of HCN, a potent inhibitor of cellular respiration by targeting the cytochrome oxidase system in mitochondria, deters feeding by a wide range of generalist herbivores.[9][19] In addition to defense, cyanogenic glycosides may also play roles in nitrogen transport and storage.[9][16]

While linamarin itself is not considered acutely toxic and is rapidly excreted in urine if ingested, its breakdown products are hazardous.[6][7] The toxicity is primarily attributed to the released HCN and, to a lesser extent, the intermediate acetone cyanohydrin.[6][7] Chronic, low-level exposure to cyanide from improperly processed cyanogenic food, such as cassava, is linked to severe health issues, including a paralytic disorder known as konzo and tropical ataxic neuropathy.[6][7]

Quantitative Toxicity Data

The toxicity of linamarin is ultimately linked to the amount of HCN it can release. The lethal dose of HCN is a critical parameter in toxicology.

| Compound | Organism | Route | LD50 / Lethal Dose | Citation |

| Hydrogen Cyanide (HCN) | Human | Oral | 0.56 mg/kg bw (Lowest lethal dose) | [20] |

| Rat | Oral | 4.0–6.03 mg/kg bw | [20] | |

| Sheep/Cattle | Oral | 2.0 mg/kg bw | [21] | |

| General (Higher Animals) | Oral | ~1 mg/kg bw | [22][23] | |

| Linamarin | Rat | Oral | 450 mg/kg bw | [20] |

| Rat (100-120g) | Oral | 250 mg/kg bw (Caused 50% death) | [21] |

Linamarin Content in Cassava

The concentration of linamarin varies significantly among different cassava cultivars, influencing their classification as "sweet" (low cyanide) or "bitter" (high cyanide).

| Cassava Root Classification | Cyanide Potential (mg HCN/kg fresh weight) | Citation |

| Non-toxic / Sweet | < 50 ppm | [24] |

| Moderately toxic | 50 - 100 ppm | [24] |

| Toxic / Bitter | > 100 ppm | [24] |

| General Range | 15 - 400 ppm (common: 30-150 ppm) | [23][24] |

Experimental Protocols

Accurate quantification and analysis of linamarin and cyanide potential are essential for food safety assessment, plant breeding programs, and toxicological research.

Protocol 1: Extraction and Quantification of Linamarin by HPLC

This protocol outlines a general procedure for the quantification of cyanogenic glycosides. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Methodology:

-

Sample Preparation and Extraction:

-

Weigh approximately 10 g of fresh plant tissue (e.g., cassava tuber).[25]

-

Homogenize the tissue in warm (65-70°C) 80% ethanol at a ratio of 1:6 (w/v).[25] The warm ethanol serves to both extract the cyanogenic glycosides and rapidly inactivate endogenous enzymes like linamarase.[25]

-

Centrifuge the homogenate and collect the supernatant.

-

-

Sample Cleanup:

-

Evaporate the ethanol from the supernatant, for example, using a rotary evaporator.

-

Re-dissolve the resulting aqueous extract in a known volume of HPLC-grade water or the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter prior to injection to protect the HPLC column.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 20:80 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210-220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of pure linamarin of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of linamarin in the sample by interpolating its peak area on the standard curve.

-

Protocol 2: Measurement of Total Cyanide Potential via the Picrate (B76445) Paper Method

This is a semi-quantitative, rapid, and field-friendly method for screening the total cyanogenic potential of plant tissues.[26][27] It relies on the endogenous enzymes in the plant sample to break down the cyanogenic glycosides.[26][28]

Methodology:

-

Sample Preparation:

-

HCN Detection:

-

Prepare a picrate paper strip. This is filter paper saturated with a picric acid solution, which is yellow.[26]

-

Suspend the yellow picrate paper strip inside the vial, ensuring it does not touch the plant sample or liquid. The strip is often attached to the underside of the lid.[26][27]

-

Seal the vial tightly.

-

-

Incubation:

-

Incubate the vial at room temperature or slightly elevated (e.g., 37°C) for 16-24 hours.[26] During this time, endogenous linamarase hydrolyzes linamarin, releasing HCN gas.

-

The liberated HCN reacts with the sodium picrate on the paper, causing a color change from yellow to various shades of orange and reddish-brown.[29]

-

-

Quantification:

-

Assess the color change of the picrate paper.

-

Semi-Quantitative: Compare the final color of the strip to a pre-calibrated color chart that correlates color intensity to cyanide concentration (e.g., in ppm).[26]

-

Quantitative: Elute the color from the reacted picrate paper in a known volume of water and measure the absorbance with a spectrophotometer at 510 nm.[28] Compare this reading to a standard curve generated from known cyanide standards.

-

Protocol 3: Linamarase Activity Assay

This protocol measures the activity of the linamarase enzyme, which is the rate-limiting step in cyanogenesis from linamarin.[15]

Methodology:

-

Enzyme Extraction:

-

Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8).

-

Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

-

-

Activity Assay:

-

Prepare a reaction mixture in a sealed vessel containing a known concentration of linamarin substrate (e.g., 13 mM) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 6.8).[30]

-

Initiate the reaction by adding a specific volume of the enzyme extract to the mixture.

-

Incubate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes).[30][31]

-

-

Detection of Product:

-

The enzyme activity can be determined by measuring the rate of product formation.

-

HCN Measurement: Stop the reaction by adding a strong base (e.g., 0.2 N NaOH).[25] The amount of HCN released can be quantified using a colorimetric method, such as the barbituric acid-pyridine reagent, and measuring absorbance (e.g., at 570 nm).[25]

-

p-Nitrophenol (Artificial Substrate): Alternatively, use an artificial substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG). The cleavage of pNPG by linamarase releases p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically at 400-420 nm.

-

-

Calculation:

-

Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.[31] The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring reaction rates at varying substrate concentrations.[31][32]

-

Conclusion and Future Directions

Cyanogenesis, driven by compounds like linamarin, is a sophisticated and effective plant defense strategy. While vital for plant survival, it poses significant challenges to food safety, particularly in regions reliant on cassava as a staple food. A thorough understanding of the biosynthetic pathways, enzymatic degradation, and toxicology of linamarin is critical for developing safer food processing techniques and for breeding low-cyanide crop varieties. Furthermore, the targeted release of a potent cytotoxin like HCN has garnered interest in the field of drug development, particularly for anti-cancer therapies, where cyanogenic glycosides could potentially be activated by specific enzymes at a tumor site. Continued research into the molecular biology and biochemistry of this system will be essential for harnessing its potential while mitigating its risks.

References

- 1. linamarin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. entomoljournal.com [entomoljournal.com]

- 3. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyanogenesis, a Plant Defence Strategy against Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyanogenesis, a Plant Defence Strategy against Herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linamarin [bionity.com]

- 7. Linamarin - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Plant cyanogenic glycosides: from structure to properties and potential applications [frontiersin.org]

- 9. Cyanogenesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYANOGENESIS - A PERSONAL PERSPECTIVE | International Society for Horticultural Science [ishs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Plant cyanogenic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Biosynthesis of the cyanogenic glucosides linamarin and lotaustralin in cassava: isolation, biochemical characterization, and expression pattern of CYP71E7, the oxime-metabolizing cytochrome P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Evaluation of the health risks related to the presence of cyanogenic glycosides in foods other than raw apricot kernels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. foodstandards.gov.au [foodstandards.gov.au]

- 22. researchgate.net [researchgate.net]

- 23. scielo.br [scielo.br]

- 24. repositorio.unesp.br [repositorio.unesp.br]

- 25. Spectrophotometric determination of cyanoglucosides in cassava - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. researchgate.net [researchgate.net]

- 28. protocols.io [protocols.io]

- 29. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 30. Linamarase Expression in Cassava Cultivars with Roots of Low- and High-Cyanide Content - PMC [pmc.ncbi.nlm.nih.gov]

- 31. austinpublishinggroup.com [austinpublishinggroup.com]

- 32. maxwellsci.com [maxwellsci.com]

The Stability and Degradation of Linamarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linamarin (B1675462) is a cyanogenic glucoside found in several plant species, most notably cassava (Manihot esculenta), lima beans, and flax.[1][2][3] As a naturally occurring phytotoxin, the stability and degradation of linamarin are of significant interest in the fields of food science, toxicology, and drug development. The release of hydrogen cyanide (HCN) upon the degradation of linamarin is a major safety concern in food products derived from cassava.[1][4] Conversely, the targeted release of cyanide from linamarin derivatives is being explored as a potential anti-cancer strategy. This technical guide provides an in-depth overview of the stability and degradation of linamarin, with a focus on quantitative data, experimental protocols, and the key pathways involved.

Chemical Stability and Degradation Pathways

Linamarin itself is a relatively stable molecule. Its β-glycosidic linkage is resistant to hydrolysis under neutral or weakly acidic conditions at moderate temperatures.[5][6] However, it can be degraded through several pathways:

-

Enzymatic Hydrolysis: This is the primary and most significant degradation pathway. The enzyme linamarase (a β-glucosidase) catalyzes the hydrolysis of linamarin to form acetone (B3395972) cyanohydrin and glucose.[3][7]

-

Spontaneous and Enzymatic Decomposition of Acetone Cyanohydrin: Acetone cyanohydrin, the intermediate product, is unstable and can decompose to acetone and hydrogen cyanide (HCN). This decomposition can occur spontaneously at temperatures above 35°C or at a pH above 4.0.[6][7] The decomposition can also be catalyzed by the enzyme hydroxynitrile lyase.[6][7]

-

Acid Hydrolysis: Under conditions of high temperature, high pressure, and the presence of mineral acids, the β-glycosidic bond of linamarin can be broken, leading to its degradation.[5]

The enzymatic degradation of linamarin is a two-step process, with the initial hydrolysis by linamarase generally considered the rate-limiting step.[7]

Quantitative Data on Linamarin Degradation

The degradation of linamarin is influenced by various factors, including temperature, pH, and the presence of enzymes. The following tables summarize key quantitative data related to linamarin degradation.

Table 1: Kinetic Parameters for Linamarin Hydrolysis by Linamarase

| Enzyme Source | pH | Temperature (°C) | Km (mM) | Vmax (µmol/min) | Reference(s) |

| Commercial Native Linamarase (CNLIN) | 6.8 | 35 | 0.0 - 0.9 | 0.0 - 10.0 | [8] |

| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 3.5 | 35 | 5 - 8 | 4 - 14 | [8] |

| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 6.8 | 35 | 0.5 - 0.9 | 10.0 - 13.0 | [8] |

| Engineered Linamarase (GELIN) from Saccharomyces cerevisiae | 10.5 | 35 | 5 - 8 | 6 - 12 | [8] |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Half-life of Cyanogenic Glucosides in Soil

| Compound(s) | Soil Type | Temperature (°C) | Half-life (hours) | First-order rate constant (h-1) | Reference(s) |

| Linamarin and Lotaustralin | Sandy and Loamy | 11 | 11 - 27 | 0.026 - 0.0062 | [9] |

Table 3: Reduction of Cyanide Content in Cassava Through Various Processing Methods

| Processing Method | Conditions | Cyanide Reduction (%) | Reference(s) |

| Boiling | 25 minutes | 55 | [10] |

| Boiling | 30 minutes, small pieces (2g) | 75 | [11] |

| Boiling | 30 minutes, large pieces (50g) | 25 | [11] |

| Sun Drying | 2 days | 73 | [10] |

| Sun Drying | 4 days | 92 | [10] |

| Oven Drying | 40°C | 95 | [10] |

| Oven Drying | 60°C | 80 | [10] |

| Drying at Room Temperature | 14 days | 98 | [10] |

| Soaking | 24 hours, followed by sun-drying | 74 - 90 | [12] |

| Fermentation | 24 hours | 6.86 | [12] |

| Fermentation | 48 hours | 70.67 - 84 | [12] |

| Crushing and Sun-drying | - | >95 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and degradation of linamarin.

Protocol 1: Quantification of Linamarin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methodologies used for the analysis of cyanogenic glucosides in plant materials.[2][13]

1. Sample Preparation (Extraction): a. Weigh 1 g of finely ground plant material (e.g., cassava flour, lyophilized leaves). b. Add 10 mL of an acidified methanol (B129727) solution (e.g., methanol/water 80:20, v/v with 1% acetic acid) or 0.25 M H2SO4.[2][14] Acidified extraction solvents are crucial to inactivate endogenous linamarase, preventing the degradation of linamarin during extraction.[14] c. Vortex the mixture vigorously for 1 minute. d. Sonicate for 30 minutes in a water bath. e. Centrifuge at 4000 rpm for 15 minutes. f. Collect the supernatant. g. Repeat the extraction process on the pellet with another 10 mL of the extraction solvent. h. Combine the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]

- Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 8:2, v/v).[15][16]

- Flow Rate: 1.0 mL/min.

- Injection Volume: 20 µL.

- Detection: UV detector at 240 nm.[2]

- Column Temperature: 30°C.

3. Quantification: a. Prepare a series of standard solutions of pure linamarin of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration of the linamarin standards. c. Determine the concentration of linamarin in the sample extracts by comparing their peak areas to the calibration curve.

Protocol 2: Linamarase Activity Assay

This spectrophotometric assay measures the activity of linamarase by quantifying the amount of a colored product formed from a synthetic substrate or the release of cyanide from linamarin. This protocol is based on established methods.[17][18]

1. Reagents:

- 50 mM Potassium Phosphate (B84403) Buffer (pH 6.0).[17]

- Linamarin solution (10 mM in phosphate buffer).

- Enzyme extract (supernatant from homogenized plant tissue or purified linamarase solution).

- Isonicotinic acid-barbituric acid reagent for cyanide detection.[18]

2. Assay Procedure: a. In a microcentrifuge tube, mix 0.5 mL of the enzyme extract with 0.5 mL of the 10 mM linamarin solution. b. Incubate the reaction mixture at 37°C for 15 minutes.[17] c. Stop the reaction by adding a suitable reagent (e.g., by boiling or adding a strong base). d. Determine the amount of hydrogen cyanide produced using the isonicotinic acid-barbituric acid method. This involves adding the reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm) after a set incubation time.[18] e. A blank reaction containing heat-inactivated enzyme should be run in parallel to account for any non-enzymatic degradation. f. A standard curve of known cyanide concentrations should be prepared to quantify the amount of HCN released.

3. Calculation of Enzyme Activity:

- One unit of linamarase activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of hydrogen cyanide per minute under the specified assay conditions.

Protocol 3: Quantification of Linamarin by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and specificity for the quantification of linamarin.[14][15][16][19]

1. Sample Preparation:

- Follow the same extraction procedure as described in Protocol 1. Acidified methanol is often the preferred extraction solvent for LC-MS analysis to ensure the stability of the intact linamarin molecule.[14][15][16]

2. LC-MS Conditions:

- Chromatography:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[19][20]

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute linamarin.

- Flow Rate: 0.2 - 0.4 mL/min.

- Column Temperature: 35-40°C.[20]

- Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often reported to be more sensitive.

- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

- MRM Transitions: Monitor for specific precursor-to-product ion transitions for linamarin (e.g., m/z 248.1 → 85.1, 248.1 → 116.1 in positive mode).

3. Quantification:

- Quantification is achieved by comparing the peak area of the specific MRM transition for linamarin in the sample to a calibration curve generated from linamarin standards.

Signaling Pathways and Toxicological Effects

Linamarin itself is not considered acutely toxic.[3] Its toxicity is primarily due to the release of hydrogen cyanide upon its degradation.[21][22][23] Cyanide is a potent inhibitor of cellular respiration.

Mechanism of Cyanide Toxicity:

-

Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron (Fe3+) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[21][23]

-

Blockage of Electron Transport: This binding prevents the transfer of electrons to oxygen, the final electron acceptor in the chain.

-

Cessation of Aerobic Respiration and ATP Production: The inhibition of the electron transport chain halts aerobic respiration and the production of ATP.[21]

-

Cellular Hypoxia and Cytotoxicity: The lack of ATP leads to cellular hypoxia, metabolic acidosis (due to a shift to anaerobic glycolysis and subsequent lactic acid production), and ultimately, cell death.[21][24]

-

Neurological Effects: The central nervous system is particularly vulnerable to cyanide poisoning due to its high metabolic rate.[21]

Visualizations

Degradation Pathway of Linamarin

Caption: Enzymatic and spontaneous degradation of linamarin to hydrogen cyanide.

Experimental Workflow for Linamarin Quantification

Caption: General workflow for the quantification of linamarin.

Toxicological Pathway of Cyanide

Caption: Mechanism of cyanide toxicity via inhibition of cellular respiration.

References

- 1. aec.ifas.ufl.edu [aec.ifas.ufl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Linamarin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cyanogenesis in Cassava : The Role of Hydroxynitrile Lyase in Root Cyanide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. linamarin degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. maxwellsci.com [maxwellsci.com]

- 9. researchgate.net [researchgate.net]

- 10. annexpublishers.com [annexpublishers.com]

- 11. biology-assets.anu.edu.au [biology-assets.anu.edu.au]

- 12. media.neliti.com [media.neliti.com]

- 13. Determination of Cyanide and Cyanoglycosides in Sweetened Bean Paste by HPLC with Fluorescence Detection [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

- 17. austinpublishinggroup.com [austinpublishinggroup.com]

- 18. Effect of ultrasonic pretreatment on eliminating cyanogenic glycosides and hydrogen cyanide in cassava - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Biosynthesis of the Cyanogenic Glucosides Linamarin and Lotaustralin in Cassava: Isolation, Biochemical Characterization, and Expression Pattern of CYP71E7, the Oxime-Metabolizing Cytochrome P450 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cyanide Intoxication and its Mechanism of Antagonism | Annual Reviews [annualreviews.org]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile of 2,3,4,6-Tetra-O-acetyl Linamarin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the predicted solubility profile of 2,3,4,6-Tetra-O-acetyl Linamarin, a derivatized cyanogenic glucoside. Due to the limited availability of public data on this specific compound, this document outlines a predictive solubility assessment based on its chemical structure and provides detailed, standardized experimental protocols for its empirical determination. The methodologies presented are established best practices in the pharmaceutical and chemical research fields, ensuring reproducibility and accuracy. This guide is intended to serve as a foundational resource for researchers initiating studies on 2,3,4,6-Tetra-O-acetyl Linamarin, particularly in the context of drug development and formulation.

Predicted Solubility Profile

The acetylation of the four free hydroxyl groups on the glucose moiety of Linamarin results in the formation of 2,3,4,6-Tetra-O-acetyl Linamarin. This structural modification significantly alters the molecule's polarity. The replacement of polar hydroxyl (-OH) groups with nonpolar acetyl (-OCOCH₃) groups is expected to decrease its solubility in polar, protic solvents and enhance its solubility in nonpolar, aprotic organic solvents.

Table 1: Predicted Qualitative Solubility of 2,3,4,6-Tetra-O-acetyl Linamarin

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The masking of polar hydroxyl groups reduces hydrogen bonding capacity with protic solvents, leading to significantly decreased solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents can engage in dipole-dipole interactions and are effective at solvating a wide range of organic molecules. |

| Nonpolar Organic | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Highly Soluble | The increased nonpolar character of the acetylated compound favors dissolution in solvents with low polarity. |

| Hydrocarbon | Hexane, Heptane | Sparingly Soluble | While nonpolar, the remaining polarity from the glycosidic linkage and nitrile group may limit solubility in purely hydrocarbon solvents. |

Experimental Protocols for Solubility Determination

To empirically determine the solubility of 2,3,4,6-Tetra-O-acetyl Linamarin, the following standard protocols are recommended.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3,4,6-Tetra-O-acetyl Linamarin to a series of vials, each containing a known volume of the selected solvent.

-

Ensure a sufficient excess of solid is present to maintain saturation throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).

-